molecular formula C13H9BrO3 B1663761 5-Bromo-3-phenyl salicylic acid CAS No. 99514-99-5

5-Bromo-3-phenyl salicylic acid

Cat. No. B1663761
CAS RN: 99514-99-5
M. Wt: 293.11 g/mol
InChI Key: HUQWWRUNBHYQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-phenyl salicylic acid is a compound with the molecular formula C13H9BrO3 and a molecular weight of 293.1 . It is an inhibitor of the aldo-keto reductase (AKR) enzymes, a family of related NADPH-dependent oxidoreductases . This compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 .


Synthesis Analysis

The synthesis of 5-Bromo-3-phenyl salicylic acid involves targeting a nonconserved hydrophobic pocket in the active site of AKR1C1 . The additional phenyl group of this compound results in improved potency over the structurally similar 3alpha-hydroxysteroid dehydrogenase isoform (AKR1C2) .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenyl salicylic acid includes a phenyl ring that forms additional van der Waals interactions with residues Phe311, Leu308, and Leu54 . It is also found to be hydrogen bonded to His117, Tyr55, and His222 .


Chemical Reactions Analysis

5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM) . It does not inhibit AKR1C4 at 100 µM .


Physical And Chemical Properties Analysis

5-Bromo-3-phenyl salicylic acid is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 20 mg/ml in DMSO, and 3 mg/ml in ethanol .

Scientific Research Applications

Spectroscopic Studies

The spectroscopic properties of 5-bromo-salicylic acid have been studied through experimental and theoretical methods. Investigations include Fourier transform infrared spectra and Raman spectra, providing insights into the molecular structures and vibrational frequencies of this compound (Karabacak & Kurt, 2009).

Analytical Chemistry Applications

5-Bromo-3-phenyl salicylic acid's derivatives, particularly in the context of salicylic acid, have been utilized in developing methods for quantifying free and total salicylic acid in plants. This includes techniques like solid-phase extraction and high-performance anion-exchange chromatography (Rozhon et al., 2005).

Liquid Chromatography

Studies on liquid chromatography of salicylic acid and related compounds highlight the utility of 5-bromo-3-phenyl salicylic acid in chromatographic analyses. This research provides valuable information on selectivity, resolution, and peak shape in chromatography (Goss, 1998).

Organic and Coordination Chemistry

5-Bromo-3-phenyl salicylic acid has been used as a precursor in the synthesis of ligands for binding metal salts. This highlights its significance in organic and coordination chemistry for creating functional arms on salicylaldehydes (Wang et al., 2006).

Antibacterial Activities

Research has been conducted to evaluate the antibacterial activities of 5-bromo acetyl salicylic acid compounds. These studies are significant in understanding the potential of these compounds in treating diseases caused by pathogenic bacteria (Al-Salman, 2017).

Antifungal Activity

The antifungal activity of halogeno-salicylic acids, including 5-bromo-salicylic acid, against Aspergillus niger has been explored. This research is crucial for understanding the potential use of these compounds in inhibiting fungal growth (Tsuzuki et al., 1993).

Drug Delivery Systems

5-Bromo-3-phenyl salicylic acid has been utilized in the development of novel pH-sensitive hydrogels for colon-specific drug delivery, indicating its importance in pharmaceutical applications (Mahkam, 2010).

Synthesis and Crystal Structures

Studies have been conducted on the synthesis and crystal structures of Schiff bases of 5-bromo-salicylaldehyde, providing valuable information for the field of crystallography and materials science (Hamaker et al., 2009).

Safety And Hazards

This compound is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Future Directions

The future directions of 5-Bromo-3-phenyl salicylic acid could involve further exploration of its inhibitory effects on AKR1C1 and its potential implications in cancer and the processing of neuroactive steroids .

Relevant Papers The relevant papers retrieved provide further insights into the properties and potential applications of 5-Bromo-3-phenyl salicylic acid . These papers discuss the characterization of a human 20α-hydroxysteroid dehydrogenase , the expression of progesterone metabolizing enzyme genes , and the reversal of inflammation-associated dihydrodiol dehydrogenases overexpression and drug resistance in nonsmall cell lung cancer cells .

properties

IUPAC Name

5-bromo-2-hydroxy-3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQWWRUNBHYQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626874
Record name 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

99514-99-5
Record name 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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